molecular formula C13H18O B7949953 (1-Phenylcyclohexane)methanol CAS No. 68692-77-3

(1-Phenylcyclohexane)methanol

Cat. No.: B7949953
CAS No.: 68692-77-3
M. Wt: 190.28 g/mol
InChI Key: NZIDEIRWYRJYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylcyclohexane)methanol, also known as 1-phenylcyclohexanemethanol, is an organic compound with the molecular formula C13H18O. It is a colorless liquid that is used in various chemical applications. This compound is characterized by a cyclohexane ring bonded to a methanol group and a phenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Phenylcyclohexane)methanol, can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods

In industrial settings, cyclohexanemethanol, 1-phenyl-, is often produced through catalytic hydrogenation of 1-phenylcyclohexanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction is efficient and yields high purity cyclohexanemethanol, 1-phenyl-.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylcyclohexane)methanol, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form 1-phenylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, 1-phenylcyclohexanone can be reduced to cyclohexanemethanol, 1-phenyl-, using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in cyclohexanemethanol, 1-phenyl-, can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various reagents depending on the desired functional group substitution

Major Products Formed

    Oxidation: 1-phenylcyclohexanone

    Reduction: this compound

    Substitution: Various substituted cyclohexanemethanol derivatives

Scientific Research Applications

(1-Phenylcyclohexane)methanol, has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: this compound, is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexanemethanol, 1-phenyl-, depends on its specific application. In general, the compound interacts with various molecular targets and pathways, leading to its observed effects. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and resulting in antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

(1-Phenylcyclohexane)methanol, can be compared with other similar compounds, such as cyclohexylmethanol and benzyl alcohol.

    Cyclohexylmethanol: This compound has a similar structure but lacks the phenyl group. It is used in similar applications but may have different reactivity and properties due to the absence of the aromatic ring.

    Benzyl Alcohol: Benzyl alcohol has a phenyl group attached to a methanol group but lacks the cyclohexane ring. It is commonly used as a solvent and in the production of esters for the flavor and fragrance industry.

Conclusion

This compound, is a versatile compound with various applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

(1-phenylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDEIRWYRJYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218826
Record name Cyclohexanemethanol, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68692-77-3
Record name 1-Phenylcyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68692-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanemethanol, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068692773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylcyclohexane)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of LAH (3.8 g, 0.1 mol) cooled to 0° C. was slowly added 1-phenyl-cyclohexanecarboxylic acid (10.2 g, 50.0 mmol). After stirring from 0° C. to rt overnight, the reaction mixture was quenched with H2O (3.8 mL), 15% NaOH (3.8 mL), H2O (11.4 mL) and filtered. The salt was washed with Et2O and the combined organic phase dried over anhydrous sodium sulfate to give (1-phenyl-cyclohexyl)-methanol (8.48 g, 89%) as a white solid. 1H NMR (CDCl3, 300 MHz) δ (ppm) 1.30–1.70 (9H, m), 2.15–2.36 (2H, m), 3.51 (2H, s), 7.20–7.27 (1H, m), 7.34–7.41 (4H, m). Mass Spec [M+H]+=191.1.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-phenylcyclohexanecarboxylic acid (1.32 g) in tetrahydrofuran (30 mL) at 0° C. was slowly added 2 M LiAlH4 in tetrahydrofuran (6.46 mL). The resulting mixture was stirred at room temperature overnight and cooled to 0° C. Ice water was added to quench the reaction. The resulting mixture was diluted with ethyl acetate and washed with 1 N aqueous NaOH and water. The organic layer was dried over Na2SO4, filtered, and concentrated to provide the title compound.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
6.46 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

This compound was prepared (1.02 g, 5.43 mmol, 62%) from the product of Step B (1.91 g, 8.76 mmol) using LiAlH4 (0.75 g, 37.95 mmol) according to the procedure for synthesizing 1-phenylcyclopentanemethanol set forth in Step B, Example 1, with the exception that this compound precipitated out of solution following the steps of: (a) destroying the excess hydride; (b) separating the aluminum salts by filtration; and (c) washing with water (3×4 mL in this Example). Filtration of the precipitate gave 1-phenylcyclohexanemethanol as a white solid, mp 63°-64° C. (compared with reported value, J. Org. Chem. 27:3434 (1962), of 63°-64° C.).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of 1-phenyl-cyclohexanecarbaldehyde (250) (16.4 g, 87.1 mmol) in methanol (200.0 mL) was added NaBH4 (6.62 g, 174.2 mmol) portion-wise at 0° C. The reaction mixture was then stirred at room temperature for 2 h. After completion of the reaction, the solvent was concentrated and the crude product was extracted with ethyl acetate. The organic layer was then washed with water and brine and dried over sodium sulfate and concentrated under reduced pressure to get (1-phenyl-cyclohexyl)-methanol (251) (15.2 g, 91.7%) as a white solid which was sufficiently pure to be used for the next step.
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenylcyclohexane)methanol
Reactant of Route 2
(1-Phenylcyclohexane)methanol
Reactant of Route 3
(1-Phenylcyclohexane)methanol
Reactant of Route 4
(1-Phenylcyclohexane)methanol
Reactant of Route 5
(1-Phenylcyclohexane)methanol
Reactant of Route 6
(1-Phenylcyclohexane)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.